molecular formula C16H19N5O3 B2489449 3-Ethyl-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 946360-94-7

3-Ethyl-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2489449
CAS RN: 946360-94-7
M. Wt: 329.36
InChI Key: NHTKZCHLARDZLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar heterocyclic compounds involves complex chemical reactions that yield various derivatives with potential antiallergic activity. For instance, furo[2,3-b][1,8]naphthyridine and pyrido[1,2-a]pyrimidine diones derivatives have been synthesized, evaluated for antiallergic activity, and found to possess oral activity with promising potential (Kuo et al., 1988).

Molecular Structure Analysis

Molecular structure analysis, often determined by X-ray diffraction methods, plays a crucial role in understanding the interactions and bonding within the compound. The crystal structure of a purine-pyrimidine hydrogen-bonded complex, which shares similarity with the compound of interest, has been thoroughly studied, providing insights into the planar complex formation and hydrogen bonding patterns (Sobell, 1966).

Chemical Reactions and Properties

The reactivity and transformation of heterocyclic compounds into various derivatives are essential for understanding their chemical behavior. For example, the transformation of methanoundecafulvenes into substituted methanocycloundeca[4,5]furo[2,3-d]pyrimidine diones through oxidative cyclization has been explored, revealing significant details about their structural and chemical properties (Naya et al., 2005).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical application and handling of the compound. Detailed structural information obtained through single-crystal X-ray diffraction analysis provides a foundation for understanding these properties, as demonstrated in the synthesis and crystal structure analysis of related heterocyclic compounds (Yang, 2009).

Chemical Properties Analysis

Chemical properties, including reactivity with various reagents, potential for forming derivatives, and stability under different conditions, are integral to the compound's utility in research and application. The synthesis and functionalization of furo[3,4-d]pyrimidine-2,4-diones through a straightforward pathway illustrate the compound's versatility and potential for generating a library of new heterocycles (De Coen et al., 2015).

Scientific Research Applications

Chemical Synthesis and Derivatives

3-Ethyl-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, due to its complex structure, finds its applications in the synthesis of various heterocyclic compounds. Studies have shown that compounds with similar structures can be synthesized and evaluated for their biological activities, such as antiallergic properties. For instance, derivatives of furo[2,3-b][1,8]naphthyridine and furo[2,3-d]pyrido[1,2-a]pyrimidine have been synthesized and showed promising oral antiallergic activities in rat passive cutaneous anaphylaxis screenings (S. Kuo et al., 1988).

Heterocyclic Compound Synthesis

The furan moiety in the compound serves as a key building block for the synthesis of a variety of heterocyclic compounds. For example, reactions involving furan-2-ylidene acetates with 2,3-diaminopyridine led to the formation of pyrrol-2-ylidene-acetates, showcasing the versatility of furan derivatives in constructing complex molecular structures (Mustafa Sacmacl et al., 2012).

Biological Activity and Molecular Interactions

Compounds with similar structural motifs have been explored for their potential biological activities. The interactions between purine and pyrimidine bases, akin to the structural elements in 3-Ethyl-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, form the basis for understanding molecular interactions in biological systems, such as DNA base pairing. This knowledge aids in the development of drugs targeting specific molecular interactions (H. M. Sobell, 1966).

Mechanism of Action

properties

IUPAC Name

3-ethyl-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-3-20-14(22)12-13(18(2)16(20)23)17-15-19(7-5-8-21(12)15)10-11-6-4-9-24-11/h4,6,9H,3,5,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTKZCHLARDZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CCCN3CC4=CC=CO4)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 43981286

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